Cyanine-3-maleimide

Protein labeling Site-specific conjugation Cysteine bioconjugation

Researchers needing cysteine-specific labeling without disrupting lysine-rich binding interfaces face limitations with NHS ester dyes. Cyanine-3-maleimide (CAS 1838643-41-6) solves this with >1000-fold thiol selectivity at physiological pH, enabling precise sulfhydryl conjugation while preserving antibody CDRs and enzyme active sites. • Ex/Em: 555/569 nm; ε = 150,000 M⁻¹cm⁻¹; compatible with TRITC filter sets • Soluble in DMF/DMSO for oligonucleotide labeling workflows • Cost-effective for moderate-to-high abundance target detection Supplied as red solid, ≥95% purity; store at -20°C, protected from light.

Molecular Formula C36H42N4O9S2
Molecular Weight 738.9 g/mol
Cat. No. B14886697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine-3-maleimide
Molecular FormulaC36H42N4O9S2
Molecular Weight738.9 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C
InChIInChI=1S/C36H42N4O9S2/c1-35(2)26-22-24(50(44,45)46)13-15-28(26)38(5)30(35)10-9-11-31-36(3,4)27-23-25(51(47,48)49)14-16-29(27)39(31)20-8-6-7-12-32(41)37-19-21-40-33(42)17-18-34(40)43/h9-11,13-18,22-23H,6-8,12,19-21H2,1-5H3,(H2-,37,41,44,45,46,47,48,49)
InChIKeyLOVTXMZOYVAEPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanine-3-maleimide Specifications & Procurement


Cyanine-3-maleimide (Cy3-maleimide, CAS: 1838643-41-6) is a thiol-reactive fluorescent dye belonging to the cyanine family, designed for site-specific labeling of cysteine residues in proteins, peptides, and thiol-modified oligonucleotides . The compound consists of a Cy3 fluorophore (excitation/emission maxima at ~555/569 nm) conjugated to a maleimide group that forms a stable thioether bond with sulfhydryl groups under neutral pH conditions [1]. With an extinction coefficient of 150,000 M⁻¹cm⁻¹ and reported quantum yields ranging from 0.15 to 0.31 depending on formulation and measurement conditions, Cy3-maleimide provides bright orange-red fluorescence suitable for fluorescence microscopy, flow cytometry, and FRET-based assays [2].

Cysteine-specific thiol labeling workflow
Requires organic co-solvent (DMF/DMSO) handling
Orange-red fluorescence for microscopy and flow cytometry

Why Cyanine-3-maleimide Substitution Fails


Substituting Cyanine-3-maleimide with alternative Cy3 reactive forms (e.g., NHS ester) or other thiol-reactive dyes introduces distinct functional consequences that compromise experimental reproducibility. The maleimide group confers thiol specificity with a reaction rate advantage of >1000-fold over amine reactivity under physiological pH, ensuring site-selective cysteine labeling that NHS esters cannot achieve [1]. Furthermore, the non-sulfonated Cy3-maleimide core exhibits differential solubility and aggregation behavior compared to its sulfo counterpart, directly affecting labeling efficiency and conjugate brightness in aqueous systems [2]. Finally, Cy3-maleimide's intrinsic self-quenching threshold at high dye-to-protein ratios limits its utility for low-abundance target detection compared to next-generation alternatives such as Alexa Fluor 555 maleimide, a critical procurement consideration for high-sensitivity applications .

NHS ester replacement

May lose thiol specificity; amine-targeted labeling can alter protein function.

Sulfo-Cy3 swap

Non-sulfonated core requires co-solvent; sulfo form aqueous-soluble — handling differs.

Alexa Fluor 555 upgrade

Cy3 self-quenching at high DOL limits low-abundance detection relative to AF555.

Cyanine-3-maleimide Evidence & Benchmarks


Site-Specific Labeling: Maleimide vs. NHS Ester

Cyanine-3-maleimide achieves thiol-specific labeling with a reaction rate advantage of >1000-fold over amine groups at neutral to slightly acidic pH, enabling selective cysteine modification in the presence of abundant lysine residues [1]. In contrast, Cy3-NHS ester labels primary amines non-selectively, which can lead to heterogeneous conjugation and potential functional impairment of amine-rich binding sites [2]. Under physiological labeling conditions (pH 7.0-7.5), maleimide-thiol conjugation proceeds with near-exclusive specificity, whereas NHS-amine chemistry exhibits no such discrimination [1].

Thiol vs. amine rate
Head-to-head
Thiol reaction >1000× faster than amine at pH 7.0–7.5; NHS ester non-selective.
Supports cysteine-specific conjugation workflow
Preserves amine-rich binding sites
Protein labeling Site-specific conjugation Cysteine bioconjugation

Aqueous Solubility: Non-Sulfonated vs. Sulfo-Cy3

Cyanine-3-maleimide (non-sulfonated) exhibits low aqueous solubility and requires organic co-solvents such as DMF or DMSO for effective dissolution and labeling in aqueous reaction systems [1]. In contrast, Sulfo-Cyanine-3 maleimide is fully water-soluble at 0.39 M (30 g/L) and enables homogeneous labeling in purely aqueous buffers without co-solvents, which reduces dye aggregation and preserves the native conformation of sensitive proteins [2][3]. While both forms share nearly identical spectral properties (excitation/emission: 548-555/566-570 nm), the solubility differential dictates distinct handling protocols and compatibility profiles [1].

Solubility profile
Method context
Non-sulfonated: low aqueous solubility, requires DMF/DMSO. Sulfo form: water-soluble 30 g/L.
Solvent tolerance guides biomolecule selection
Co-solvent may affect sensitive proteins
Aqueous bioconjugation Protein stability Organic co-solvent

Self-Quenching & Brightness: Cy3 vs. Alexa Fluor 555

Cy3-maleimide exhibits significant self-quenching at high dye-to-protein ratios, limiting its effective degree of labeling (DOL) and rendering it suitable only for detection of moderate-to-high abundance targets . In direct comparison, Alexa Fluor 555 maleimide can be conjugated to proteins at high molar ratios without substantial self-quenching, yielding brighter conjugates and enabling sensitive detection of low-abundance biological targets . This differential in maximum achievable conjugate brightness directly impacts assay detection limits and signal-to-noise ratios in fluorescence microscopy and flow cytometry applications [1].

Self-quenching threshold
Data to verify
Cy3 significant self-quenching at high DOL; Alexa Fluor 555 brighter at equivalent DOL.
Brightness context for detection sensitivity
Source review recommended
Antibody labeling Flow cytometry Fluorescence sensitivity

Thiol Selectivity: Maleimide vs. Iodoacetamide

Maleimide-based thiol probes, including Cyanine-3-maleimide, demonstrate superior thiol selectivity compared to iodoacetamide reagents, as maleimides do not appreciably react with histidine or methionine residues under standard labeling conditions [1]. While iodoacetamides are also thiol-reactive, they exhibit cross-reactivity with methionine, which can lead to off-target labeling and heterogeneous conjugation products [1]. This selectivity advantage is attributed to the maleimide-thiol reaction mechanism, which forms a stable thioether linkage with high specificity at near-neutral pH [2].

Maleimide vs. iodoacetamide
Class-level
Maleimide: no histidine/methionine cross-reactivity. Iodoacetamides cross-react with methionine.
Supports cleaner thiol labeling; class-level context
Reported selectivity advantage
Thiol bioconjugation Cross-reactivity Protein modification

Cyanine-3-maleimide Application Scenarios


Cysteine-Specific Protein Labeling

Cyanine-3-maleimide is optimally deployed for labeling peptides and proteins that contain accessible cysteine residues where amine labeling (e.g., using NHS esters) would compromise biological activity. The >1000-fold thiol selectivity ensures conjugation occurs exclusively at sulfhydryl groups, preserving lysine-rich binding interfaces such as antibody complementarity-determining regions (CDRs) or enzyme active sites [1]. This specificity is essential for producing functional fluorescent probes for fluorescence polarization, FRET, and protein-protein interaction studies where labeling site control directly influences assay validity .

Thiol-Modified Oligonucleotide Labeling

Cyanine-3-maleimide is a standard reagent for conjugating Cy3 fluorophores to thiol-modified oligonucleotides, including thiophosphate-containing DNA and RNA probes [2]. The non-sulfonated form's compatibility with organic solvents (DMF, DMSO) facilitates efficient labeling in the mixed aqueous-organic conditions typical of oligonucleotide synthesis workflows [3]. The resulting Cy3-labeled oligonucleotides exhibit bright fluorescence with excitation/emission at 555/569 nm, enabling sensitive detection in fluorescence in situ hybridization (FISH), microarray analysis, and real-time PCR assays using standard TRITC filter sets [4].

Cost-Effective Antibody Labeling for Routine Assays

For detection of moderate-to-high abundance cellular antigens, Cyanine-3-maleimide provides an economical alternative to premium dyes such as Alexa Fluor 555 maleimide . When conjugated at moderate dye-to-protein ratios (below the self-quenching threshold), Cy3-maleimide-labeled antibodies generate adequate signal intensity for routine flow cytometry and fluorescence microscopy using 532 nm or 555 nm laser excitation [5]. Procurement of Cyanine-3-maleimide is particularly cost-justified for large-scale labeling campaigns where high-sensitivity detection of rare events is not required .

FRET Donor in Cy3-Cy5 Energy Transfer Pairs

Cyanine-3-maleimide serves as an efficient FRET donor when paired with Cy5-maleimide as the acceptor, owing to substantial spectral overlap between Cy3 emission (~569 nm) and Cy5 excitation (~649 nm) . This donor-acceptor pair is extensively validated for single-molecule FRET (smFRET) measurements of biomolecular conformational dynamics and distance-dependent interactions in proteins and nucleic acids [6]. The maleimide functional group enables precise positioning of both donor and acceptor dyes at defined cysteine residues, yielding reproducible FRET efficiency measurements essential for quantitative structural biology studies [7].

Application
Selection Property
Validation Focus
Cysteine-specific protein labeling
Thiol-specific maleimide chemistry
Site-selective conjugation, amine-rich interface preservation
Thiol-modified oligonucleotide labeling
Organic co-solvent compatibility
Efficient labeling in mixed aqueous-organic conditions
Routine antibody labeling
Moderate DOL conjugate brightness
Detection of moderate-abundance antigens
FRET donor (Cy3-Cy5 pair)
Cy3 emission/Cy5 excitation spectral overlap
Precise donor-acceptor positioning for smFRET

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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